molecular formula C21H19N B2623987 9-benzyl-1,4-dimethyl-9H-carbazole CAS No. 120090-53-1

9-benzyl-1,4-dimethyl-9H-carbazole

Cat. No. B2623987
CAS RN: 120090-53-1
M. Wt: 285.39
InChI Key: FSFQEOSUHMKZLU-UHFFFAOYSA-N
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Description

“9-benzyl-1,4-dimethyl-9H-carbazole” is an organic compound with the molecular formula C21H19N . It is a nitrogen-containing aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of carbazole derivatives, including “this compound”, has been a subject of research for many years . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Molecular Structure Analysis

The molecular structure of “this compound” includes a carbazole skeleton . The carbazole units are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of the nitrogen atom .

Scientific Research Applications

9-benzyl-1,4-dimethyl-9H-carbazole has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. In particular, it has been investigated as a potential inhibitor of the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of many drugs. This compound has also been investigated for its ability to modulate the activity of a number of other enzymes, including CYP2D6, CYP2C9, and CYP2C19. In addition, this compound has been explored for its potential use as a diagnostic agent, as well as for its ability to modulate the activity of certain signaling pathways.

Mechanism of Action

The exact mechanism of action of 9-benzyl-1,4-dimethyl-9H-carbazole is not yet fully understood. However, it is believed that the compound interacts with enzymes in the cytochrome P450 family, leading to the formation of a covalent adduct. This adduct is then thought to inhibit the activity of the enzyme, leading to a decrease in the metabolism of drugs. In addition, this compound is thought to interact with other enzymes, such as CYP2D6, CYP2C9, and CYP2C19, leading to the inhibition of their activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of drugs. In addition, it has been shown to modulate the activity of a number of other enzymes, including CYP2D6, CYP2C9, and CYP2C19. Furthermore, this compound has been explored for its potential use as a diagnostic agent, as well as for its ability to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 9-benzyl-1,4-dimethyl-9H-carbazole in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize and is readily available commercially. Secondly, its strong absorbance of light in the visible region of the electromagnetic spectrum makes it useful for photochemical and photobiological studies. Finally, its ability to modulate the activity of various enzymes makes it a valuable tool for studying drug metabolism and other biochemical pathways.
However, there are also some limitations to the use of this compound in laboratory experiments. For instance, its exact mechanism of action is still not fully understood, and its effects on biochemical and physiological processes are still not well characterized. In addition, the compound is relatively unstable and can easily degrade in the presence of light or moisture.

Future Directions

The potential applications of 9-benzyl-1,4-dimethyl-9H-carbazole are still being explored, and there are a number of future directions for research. These include further studies into its mechanism of action, as well as its effects on biochemical and physiological processes. In addition, further studies into its potential use as a diagnostic agent and its ability to modulate the activity of various signaling pathways are warranted. Finally, further research into its potential use as an inhibitor of cytochrome P450 enzymes and other enzymes is needed.

Synthesis Methods

9-benzyl-1,4-dimethyl-9H-carbazole can be synthesized via a number of methods. One method involves the condensation of benzyl bromide and 1,4-dimethyl-9H-carbazole in the presence of a strong base such as sodium hydroxide. The reaction proceeds in a stepwise fashion, with the formation of an intermediate carbocation which is then protonated by the base to yield the desired product. The reaction is typically carried out in anhydrous solvents such as dichloromethane at room temperature.

Safety and Hazards

The safety and hazards of “9-benzyl-1,4-dimethyl-9H-carbazole” are not well-documented in the literature .

properties

IUPAC Name

9-benzyl-1,4-dimethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-15-12-13-16(2)21-20(15)18-10-6-7-11-19(18)22(21)14-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFQEOSUHMKZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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